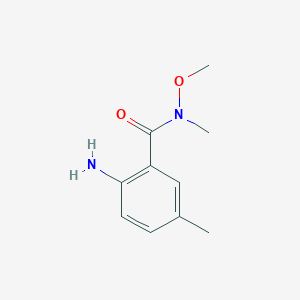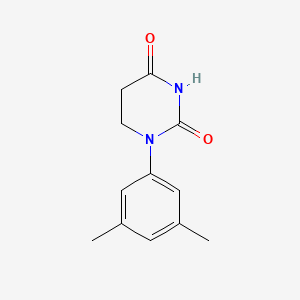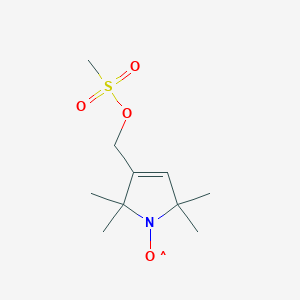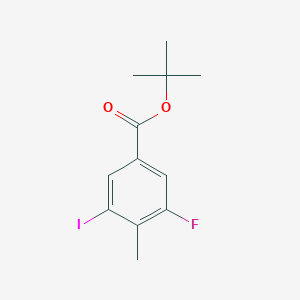
Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate is an organic compound with the molecular formula C12H14FIO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with fluorine, iodine, and methyl groups, and the carboxylic acid group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-fluoro-5-iodo-4-methylbenzoate typically involves multi-step organic reactions. One common method starts with the iodination of 4-methylbenzoic acid, followed by fluorination and esterification. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and esterification.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methyl group or the ester moiety.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used, such as azido or cyano derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Hydrolysis: The major product is 3-fluoro-5-iodo-4-methylbenzoic acid.
Scientific Research Applications
Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-fluoro-5-iodo-4-methylbenzoate depends on its specific application
Molecular Targets: It may target enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: The compound can modulate signaling pathways, metabolic processes, or gene expression, leading to specific biological effects.
Comparison with Similar Compounds
Tert-butyl 3-fluoro-5-iodo-4-methylbenzoate can be compared with other similar compounds, such as:
Tert-butyl 3-fluoro-4-methylbenzoate: Lacks the iodine atom, which may affect its reactivity and applications.
Tert-butyl 3-iodo-4-methylbenzoate: Lacks the fluorine atom, which may influence its chemical properties and biological activity.
Tert-butyl 4-methylbenzoate: Lacks both the fluorine and iodine atoms, making it less reactive and versatile.
The presence of both fluorine and iodine atoms in this compound makes it unique, providing a combination of reactivity and stability that can be advantageous in various applications.
Properties
Molecular Formula |
C12H14FIO2 |
|---|---|
Molecular Weight |
336.14 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-5-iodo-4-methylbenzoate |
InChI |
InChI=1S/C12H14FIO2/c1-7-9(13)5-8(6-10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3 |
InChI Key |
JJJBIVCKSZFRAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1I)C(=O)OC(C)(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


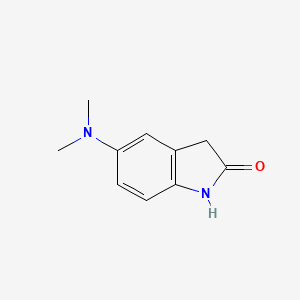

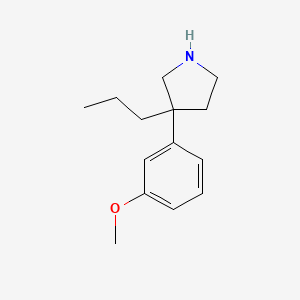
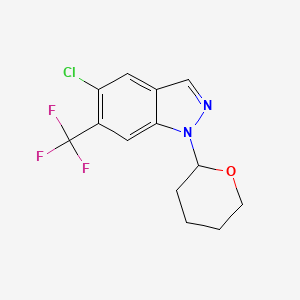
![5-Iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13889895.png)
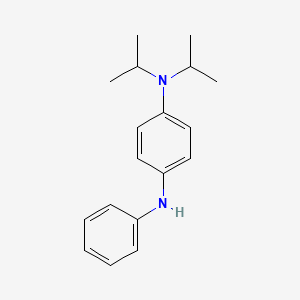

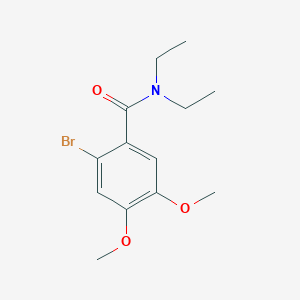
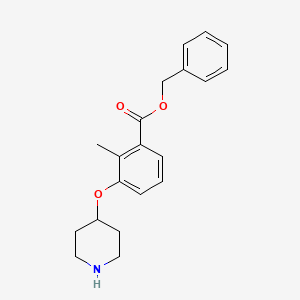
![3-[Methyl(oxan-2-yl)amino]pyridine-4-carboxylic acid](/img/structure/B13889931.png)
![2-[carboxymethyl-[(1R,2R,3R,5S)-2,6,6-trimethylnorpinan-3-yl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B13889934.png)
